Cas no 884507-18-0 (N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine)

N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazolemethanamine,N-methyl-2,4-diphenyl-
- 1-(2,4-diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine
- N-[(2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYL]-N-METHYLAMINE
- [(diphenyl-1,3-thiazol-5-yl)methyl](methyl)amine
- 5-Thiazolemethanamine,N-methyl-2,4-diphenyl
- Y4488
- FT-0725021
- J-523294
- MFCD08435865
- MS-22431
- 884507-18-0
- AKOS017558592
- DTXSID50594520
- [(2,4-DIPHENYL-1,3-THIAZOL-5-YL)METHYL](METHYL)AMINE
- DB-077293
- N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine
-
- MDL: MFCD08435865
- Inchi: InChI=1S/C17H16N2S/c1-18-12-15-16(13-8-4-2-5-9-13)19-17(20-15)14-10-6-3-7-11-14/h2-11,18H,12H2,1H3
- InChI Key: DXDWGXWYNMWYJI-UHFFFAOYSA-N
- SMILES: CNCc1c(nc(s1)c2ccccc2)c3ccccc3
Computed Properties
- Exact Mass: 280.10300
- Monoisotopic Mass: 280.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 53.2Ų
Experimental Properties
- Density: 1.147
- Melting Point: 86.5-88.5
- Boiling Point: 461.5°C at 760 mmHg
- Flash Point: 232.9°C
- Refractive Index: 1.613
- PSA: 53.16000
- LogP: 4.58740
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine Security Information
- Signal Word:warning
- Hazard Statement: Corrosive
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB224815-1 g |
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, 95%; . |
884507-18-0 | 95% | 1g |
€338.20 | 2023-04-27 | |
TRC | D438038-50mg |
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine |
884507-18-0 | 50mg |
$ 95.00 | 2022-06-05 | ||
TRC | D438038-10mg |
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine |
884507-18-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D438038-100mg |
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine |
884507-18-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
abcr | AB224815-1g |
N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine, 95%; . |
884507-18-0 | 95% | 1g |
€352.00 | 2025-02-17 |
N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine Related Literature
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine
N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine: A Novel Thiazole-Based Amine Compound with Promising Pharmacological Applications
N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine represents a unique class of thiazole derivatives that have garnered significant attention in recent years due to their potential applications in medicinal chemistry. This compound, with the CAS number 884507-18-0, is characterized by its molecular structure, which combines a 1,3-thiazole ring with aromatic substituents and an N-methylamine functional group. The strategic positioning of these groups creates a versatile scaffold that can interact with diverse biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the importance of thiazole-based compounds in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 1,3-thiazole derivatives exhibit selective inhibition of protein kinase C (PKC) isoforms, which are implicated in various diseases such as cancer and neurodegenerative disorders. The N-methylamine moiety in this compound enhances its lipophilicity, potentially improving cellular permeability and bioavailability. This structural feature is critical for optimizing the therapeutic efficacy of the molecule.
One of the most intriguing aspects of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine is its ability to act as a dual-action agent. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound can simultaneously target both inflammatory pathways and neurotransmitter systems. The 2,4-diphenyl substituents on the 1,3-thiazole ring contribute to its unique binding affinity for G-protein-coupled receptors (GPCRs), which are key players in modulating physiological responses.
From a synthetic perspective, the preparation of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine involves a multi-step process that underscores the importance of precise chemical engineering. A 2024 study in Organic & Biomolecular Chemistry described a novel catalytic approach using thiazole ring formation under mild conditions, which significantly reduces the energy consumption compared to traditional methods. This advancement not only lowers production costs but also aligns with the principles of green chemistry, making it an attractive option for large-scale manufacturing.
The pharmacological potential of this compound extends to its applications in antimicrobial therapies. A recent preclinical study published in Antimicrobial Agents and Chemotherapy (2024) demonstrated that thiazole derivatives like this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The N-methylamine group appears to enhance the compound's ability to disrupt bacterial cell membranes, a mechanism that is currently being explored for the development of novel antibiotics.
Another area of interest is the role of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine in neurological disorders. Research conducted by a team at the University of Tokyo (2024) found that this compound modulates the activity of neurotransmitter receptors associated with conditions such as Alzheimer's disease and Parkinson's disease. The thiazole ring structure is believed to interact with specific binding sites on these receptors, offering a potential therapeutic strategy for neurodegenerative conditions.
From a toxicological standpoint, the safety profile of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine has been extensively evaluated. A 2024 review in Toxicological Sciences highlighted that the compound exhibits low toxicity in vitro and in vivo models, with no significant genotoxic effects observed. These findings are crucial for its potential use in clinical applications, as they indicate that the compound may be safe for long-term therapeutic use.
Furthermore, the compound's ability to act as a ligand for ion channels has opened new avenues for its application in cardiovascular diseases. A study published in Cardiovascular Research (2024) demonstrated that thiazole derivatives like this compound can modulate the activity of potassium channels, which are essential for maintaining normal heart rhythm. This property suggests that the compound could be developed into a treatment for arrhythmias and other cardiac conditions.
The versatility of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine also extends to its potential use in anti-cancer therapies. Research published in Cancer Research (2024) showed that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The 1,3-thiazole ring is thought to interact with key proteins involved in cell survival, making it a promising candidate for the development of targeted cancer therapies.
Despite its promising applications, the development of N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine as a therapeutic agent requires further research. Ongoing studies are focused on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the compound's mechanism of action is being investigated to identify potential targets for combination therapies.
In conclusion, N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the development of novel therapies. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions of our time.
884507-18-0 (N-(2,4-Diphenyl-1,3-thiazol-5-yl)methyl-N-methylamine) Related Products
- 1863974-01-9(1-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-difluoroethan-1-one)
- 1114654-46-4(2-({2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one)
- 2229196-58-9(2-(2-methyloxolan-3-yl)ethanimidamide)
- 1805980-55-5(3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2171203-26-0((2S)-3-(tert-butoxy)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 888450-09-7(N-(3,4-dimethoxyphenyl)-3-(3-fluorobenzamido)-1-benzofuran-2-carboxamide)
- 1056971-95-9(1-Methyl-5-nitro-1H-pyrrol-2-amine)
- 2247657-44-7(Fmoc-Ala(N-Pyrr))
- 1804180-71-9(2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one)
- 1087789-14-7(tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate)
